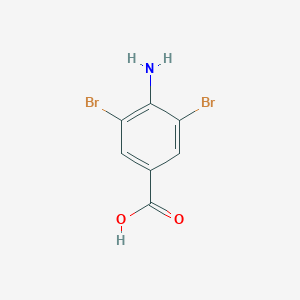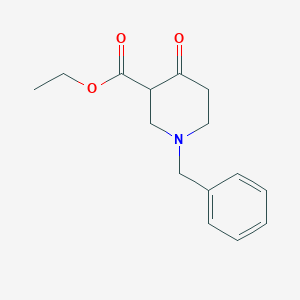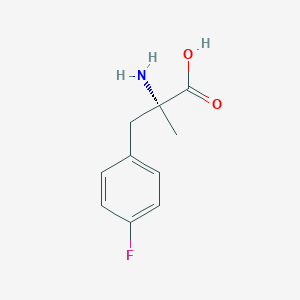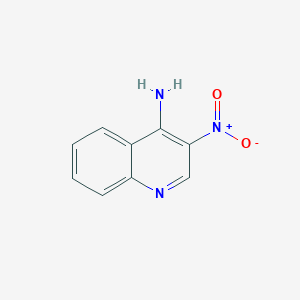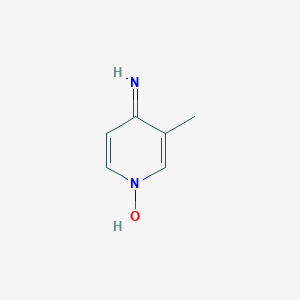
(4e)-4-Imino-3-methylpyridin-1(4h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4e)-4-Imino-3-methylpyridin-1(4h)-ol: is a heterocyclic organic compound with a pyridine ring structure This compound is characterized by the presence of an imino group at the fourth position and a hydroxyl group at the first position, along with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 3-methylpyridine: One common method involves the nitration of 3-methylpyridine to form 3-methyl-4-nitropyridine. This intermediate is then reduced to 3-methyl-4-aminopyridine, which undergoes further reaction with hydroxylamine to yield (4e)-4-Imino-3-methylpyridin-1(4h)-ol.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring with the imino and hydroxyl groups in the correct positions.
Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4e)-4-Imino-3-methylpyridin-1(4h)-ol can undergo oxidation reactions, often leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group, resulting in 4-amino-3-methylpyridin-1(4h)-ol.
Substitution: The compound can participate in substitution reactions, particularly at the imino and hydroxyl positions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: 4-amino-3-methylpyridin-1(4h)-ol.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Biomolecular Interactions: The compound can be used in studies of biomolecular interactions, particularly those involving pyridine-containing molecules.
Medicine:
Drug Development: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4e)-4-Imino-3-methylpyridin-1(4h)-ol exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The imino and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
4-Imino-3-methylpyridine: Lacks the hydroxyl group, which affects its reactivity and applications.
3-Methylpyridin-1-ol: Lacks the imino group, resulting in different chemical properties and biological activities.
4-Amino-3-methylpyridin-1(4h)-ol: The amino group provides different reactivity compared to the imino group.
Uniqueness: (4e)-4-Imino-3-methylpyridin-1(4h)-ol is unique due to the presence of both the imino and hydroxyl groups in specific positions on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-hydroxy-3-methylpyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-4-8(9)3-2-6(5)7/h2-4,7,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSTGVWCDAJCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=CC1=N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289712 |
Source


|
| Record name | (4e)-4-imino-3-methylpyridin-1(4h)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4832-24-0 |
Source


|
| Record name | NSC63057 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4e)-4-imino-3-methylpyridin-1(4h)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)
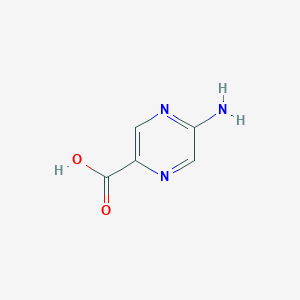
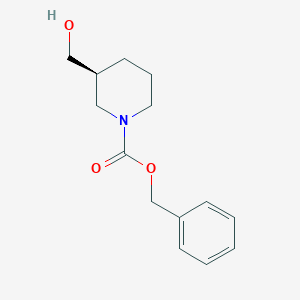
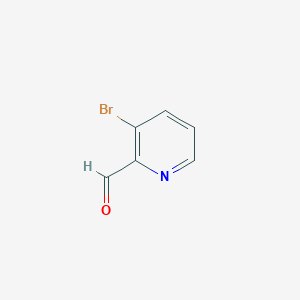
![3-[(3-Aminophenyl)disulfanyl]aniline](/img/structure/B112600.png)
